5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole
CAS No.: 1192873-56-5
Cat. No.: VC2690552
Molecular Formula: C31H22N4O2
Molecular Weight: 482.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1192873-56-5 |
|---|---|
| Molecular Formula | C31H22N4O2 |
| Molecular Weight | 482.5 g/mol |
| IUPAC Name | 5-nitro-3-pyridin-4-yl-1-tritylindazole |
| Standard InChI | InChI=1S/C31H22N4O2/c36-35(37)27-16-17-29-28(22-27)30(23-18-20-32-21-19-23)33-34(29)31(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-22H |
| Standard InChI Key | BRLUMRGDIVZAAI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)[N+](=O)[O-])C(=N4)C6=CC=NC=C6 |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)[N+](=O)[O-])C(=N4)C6=CC=NC=C6 |
Introduction
Chemical Identity and Structural Characteristics
5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole is an indazole derivative containing multiple functional groups that contribute to its unique chemical properties. The compound features a core indazole heterocyclic structure with a nitro group at position 5, a pyridine ring at position 3, and a trityl (triphenylmethyl) group at position 1. These structural elements potentially influence its biological activities and pharmaceutical applications.
Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1192873-56-5 |
| Molecular Formula | C31H22N4O2 |
| Molecular Weight | 482.5 g/mol |
| IUPAC Name | 5-nitro-3-pyridin-4-yl-1-tritylindazole |
| InChI | InChI=1S/C31H22N4O2/c36-35(37)27-16-17-29-28(22-27)30(23-18-20-32-21-19-23)33-34(29)31(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-22H |
| InChIKey | BRLUMRGDIVZAAI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)N+[O-])C(=N4)C6=CC=NC=C6 |
The compound's structure includes an indazole core, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused with a pyrazole ring. The nitro group at position 5 likely contributes to the compound's electron-withdrawing properties, while the pyridine ring at position 3 adds another nitrogen-containing heteroaromatic component. The trityl group at position 1 adds significant steric bulk and lipophilicity to the molecule .
Physicochemical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Flash Point | 260.8±25.9 °C |
| Boiling Point | 507.6±35.0 °C at 760 mmHg |
| Polarizability | 26.1±0.5 10^-24 cm^3 |
| Density | 1.5±0.1 g/cm^3 |
| Vapor Pressure | 0.0±1.3 mmHg at 25°C |
| XLogP3-AA | 6.8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 5 |
The compound's high lipophilicity (XLogP3-AA of 6.8) and absence of hydrogen bond donors suggest limited water solubility but potentially good membrane permeability. These properties are important considerations for drug development and formulation strategies .
Synthesis and Chemical Reactions
Synthetic Approaches
While the search results don't provide specific synthesis methods for 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole, indazole derivatives are generally synthesized through various methods involving condensation reactions or cyclization processes. The synthesis of indazole derivatives typically follows one of several established routes:
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Cyclization of ortho-substituted arylhydrazones
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Diazotization-cyclization sequences
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Transition metal-catalyzed cross-coupling reactions
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Nucleophilic substitution reactions
For indazole derivatives containing pyrimidine groups, research indicates synthesis methods involving nucleophilic substitution reactions. For example, in one study, N4-(1H-indazol-5-yl)-N-phenylpyrimidine-2,4-diamines were synthesized via nucleophilic substitution reactions of 5-aminoindazole with 2,4-dichloropyrimidine or 5-flouro-2,4 dichloropyrimidine .
Tautomerism in Indazoles
Indazole compounds exhibit tautomerism, existing in three tautomeric forms: 1H-tautomers (indazoles), 2H-tautomers (isoindazoles), and 3H-tautomers. Thermodynamic calculations indicate that the 1H-indazole form is the most stable and predominant . This tautomerism significantly influences the synthesis, reactivity, physical properties, and biological activities of indazole compounds. The title compound is specifically designated as a 1H-indazole, indicating its tautomeric configuration .
Biological Activities and Pharmacological Significance
General Activities of Indazole Derivatives
Indazole derivatives have demonstrated significant biological activities, making them important scaffolds in medicinal chemistry. Their documented activities include:
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Antitumor properties
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Anti-inflammatory effects
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Antimicrobial activities
Some indazole-based compounds have been identified as potent inhibitors of kinases involved in cancer progression, such as Polo-like kinase 4 (PLK4) and Pim kinases.
| Manufacturer/Supplier | Product Number | Purity | Packaging | Price (USD) |
|---|---|---|---|---|
| TRC | N497430 | Not specified | 100mg | $350 |
| Matrix Scientific | 099631 | 95+% | 250mg | $378 |
| Matrix Scientific | 099631 | 95+% | 1g | $840 |
| American Custom Chemicals Corporation | CHM0390989 | 95.00% | 5mg | $502.96 |
| AK Scientific | 3302AA | Not specified | 250mg | $560 |
| ChemShuttle | 188767 | 95% | 1g | $392.00 |
| Crysdot | CD11334833 | 95+% | 1g | $371.00 |
These prices indicate that the compound is relatively expensive, which is consistent with its specialized research applications and potentially complex synthesis .
| Storage Period | Recommended Temperature |
|---|---|
| Short-term (1-2 weeks) | -4°C |
| Long-term (1-2 years) | -20°C |
Standard storage temperature range for commercial products is typically 2-8°C . Proper storage is essential to prevent degradation and ensure the compound's stability for research applications.
Analytical Characteristics
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98% (high purity grade) |
| Moisture Content | ≤0.5% |
These specifications are important for research applications where high purity is required for reliable experimental results .
Research Applications and Future Perspectives
Current Research Applications
5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole is primarily used as a research chemical in pharmaceutical and medicinal chemistry studies. Its potential applications include:
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Serving as a synthetic intermediate in drug discovery
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Use as a molecular probe in biochemical studies
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Structure-activity relationship studies of indazole derivatives
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Development of potential anticancer agents
Challenges and Limitations
Despite the promising biological activities of indazole derivatives, there are challenges in their development and utilization:
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Limited natural sources of indazole compounds
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Synthetic derivatives often face problems with low yield
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Complex structure-activity relationships requiring extensive optimization
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Potential for off-target effects due to kinase inhibition properties
Future Research Directions
Future research on 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole and related compounds may focus on:
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Optimization of synthesis methods to improve yields
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Detailed structure-activity relationship studies to enhance biological activity
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Development of more selective analogs with improved pharmacokinetic properties
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Exploration of combination therapies with established anticancer drugs
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Investigation of novel biological targets and mechanisms of action
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